

PIK-90 selectivity profiling against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIK-90	
Cat. No.:	B1684649	Get Quote

PIK-90 Kinase Selectivity: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **PIK-90** against other notable PI3K inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview of **PIK-90**'s selectivity profile.

PIK-90 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and also demonstrates activity against other related kinases.[1][2][3][4] Understanding the selectivity of such inhibitors is crucial in drug discovery to anticipate on-target efficacy and potential off-target effects. This guide compares **PIK-90**'s inhibitory activity with several other well-characterized PI3K inhibitors: ZSTK474, Dactolisib (BEZ235), Pictilisib (GDC-0941), Buparlisib (BKM120), and Omipalisib (GSK2126458).

Comparative Inhibitory Activity

The inhibitory potency of **PIK-90** and selected comparator compounds against a panel of kinases is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), are compiled from various sources.[1][3][4][5][6][7][8][9]



Kinase Target	PIK-90 IC50 (nM)	ZSTK474 IC50 (nM)	Dactolisib (BEZ235) IC50 (nM)	Pictilisib (GDC-0941) IC50 (nM)	Omipalisib (GSK21264 58) Ki (nM)
p110α (PIK3CA)	11[1][2][3][4]	16[3][4][10] [11]	4[5]	3[6][12]	0.019[8][9]
p110β (PIK3CB)	350[3]	44[3][4][10] [11]	75[5]	33[6]	0.13[8][9]
p110y (PIK3CG)	18[1][2][3][4]	49[3][4][10] [11]	5[5]	75[6]	0.06[8][9]
p110δ (PIK3CD)	58[1][2][3][4]	4.6 - 5[3][4] [10][11]	7[5]	3[6][12]	0.024[8][9]
mTORC1/2	1050[3]	>10,000[3][4]	20.7[5]	~580[6]	0.18 / 0.3[8] [9]
DNA-PK	13[1][3][4]	-	-	-	0.28
Pl3KC2α	47[1][3][4]	-	-	-	-
РІЗКС2β	64[3]	-	-	-	-
hsVPS34	830[3]	-	-	-	-
ΡΙ4ΚΙΙΙα	830[3]	-	-	-	-
ΡΙ4ΚΙΙΙβ	3100[3]	-	-	-	-
ATR	15000[3]	-	-	-	-
ATM	610[3]	-	-	-	-

Note: Some values for Omipalisib are presented as Ki (inhibition constant) rather than IC50.

Experimental Protocols

The determination of kinase inhibitor selectivity is performed using a variety of in vitro assay formats. These assays are designed to be robust, high-throughput, and provide quantitative measures of inhibitor potency.



General Kinase Selectivity Profiling

A common approach for kinase selectivity profiling involves screening a test compound against a large panel of purified kinases.[13] The activity of each kinase is measured in the presence of the inhibitor, typically at a fixed concentration for initial screening, followed by dose-response curves to determine the IC50 for active compounds.

Radiometric Kinase Assays (e.g., ³³PanQinase™, HotSpot™)

These assays measure the transfer of a radiolabeled phosphate group (from [y-³³P]ATP) to a kinase-specific substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the kinase, the test inhibitor (at various concentrations), the substrate, and a buffer containing MgCl₂.
- Reaction Initiation: The reaction is started by the addition of [y-33P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
- Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Luminescent Kinase Assays (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of ADP produced during the kinase reaction. This assay is universal for any kinase and is well-suited for high-throughput screening.



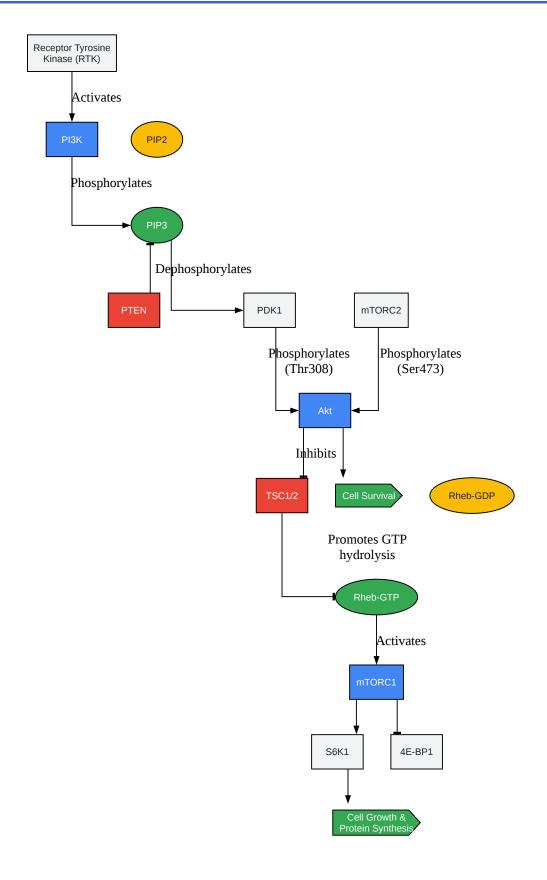
Protocol Outline:

- Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
- ADP-Glo[™] Reagent Addition: The ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts
 the ADP generated in the first step back to ATP and uses this newly synthesized ATP to
 generate a luminescent signal via a luciferase reaction.
- Signal Measurement: The luminescence is measured using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: IC50 values are calculated from the dose-response curves of inhibitor concentration versus kinase activity.

Signaling Pathway and Workflow Diagrams PI3K/Akt/mTOR Signaling Pathway

PIK-90 and the comparator compounds primarily target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][13][14] [15] Dysregulation of this pathway is a common feature in many cancers.





Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway.

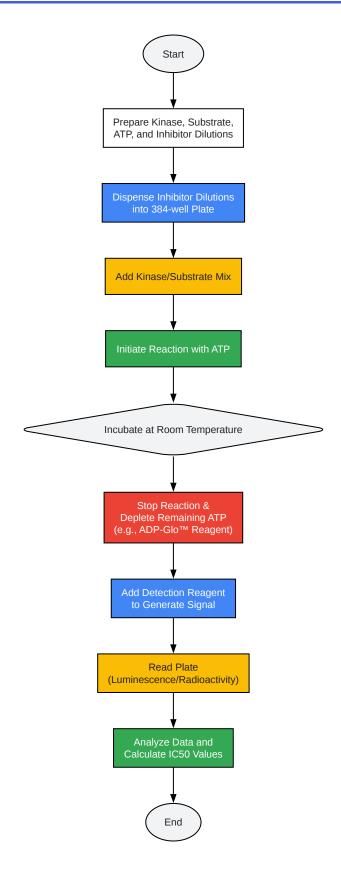


Check Availability & Pricing

Experimental Workflow for Kinase Profiling

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a panel of kinases using a plate-based assay format.





Click to download full resolution via product page

Caption: Generalized workflow for a kinase inhibitor profiling assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PIK-90 selectivity profiling against a kinase panel]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684649#pik-90-selectivity-profiling-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com